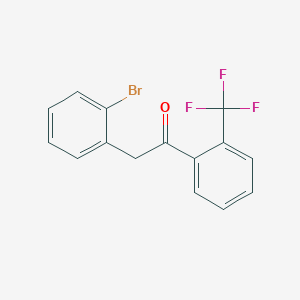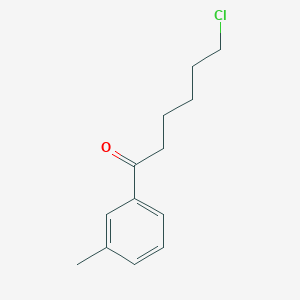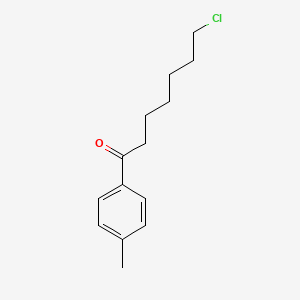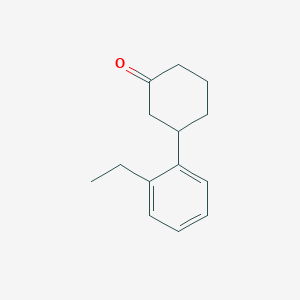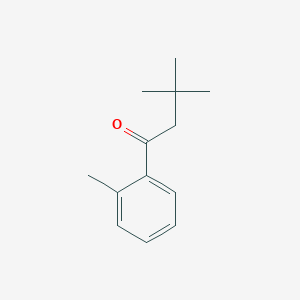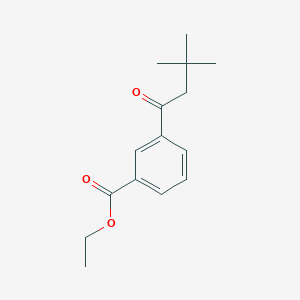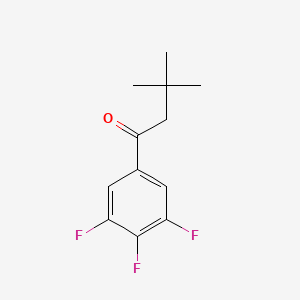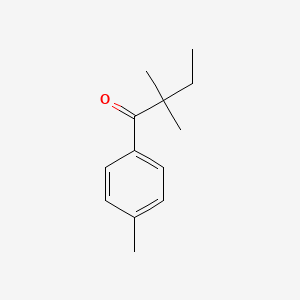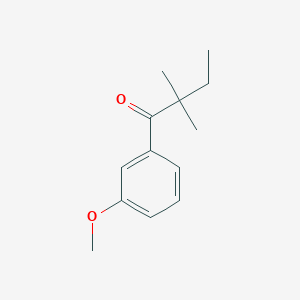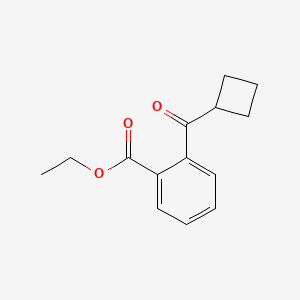
2-Carboethoxyphenyl cyclobutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Carboethoxyphenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis
The molecular formula of 2-Carboethoxyphenyl cyclobutyl ketone is C14H16O3 . For more detailed structural information, you may refer to resources like PubChem .Chemical Reactions Analysis
The [2 + 2] photocycloaddition is a frequently used photochemical reaction in the synthesis of cyclobutanes . This reaction emphasizes synthetically relevant, regio-, and stereoselective reactions .Physical And Chemical Properties Analysis
2-Carboethoxyphenyl cyclobutyl ketone is a yellow crystalline solid with a melting point of 75-77°C. Its molecular weight is 232.27500, and it has a density of 1.147g/cm3 .Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Synthetic Applications
Research has shown various synthetic applications of compounds structurally related to 2-Carboethoxyphenyl cyclobutyl ketone, highlighting their versatility in organic synthesis. One notable application involves the use of l-proline-catalyzed direct asymmetric aldol reactions for the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This method demonstrates the efficient use of cyclobutyl derivatives in constructing carbo- and heterocyclic compounds, showcasing the utility of such structures in the synthesis of complex molecules (Bernard et al., 2007).
Photocatalytic Applications
The photocatalytic [2 + 2] cycloadditions of enones, facilitated by visible light and Ru(bpy)(3)(2+), demonstrate another application where related ketones undergo reactions with Michael acceptors. This process allows for the synthesis of cyclobutane carboxamides, esters, thioesters, and acids, highlighting the potential of cyclobutyl ketones in photocatalytic applications and the synthesis of valuable cyclobutane derivatives (Tyson et al., 2012).
Deoxygenation and Ketone Synthesis
A remarkable advancement is the deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes. This method, facilitated by visible-light photoredox catalysis, enables the synthesis of structurally diverse ketones, including those related to 2-Carboethoxyphenyl cyclobutyl ketone, showcasing a novel approach for the construction of aryl ketone units through catalytic carbon–carbon coupling reactions (Zhang et al., 2018).
Structural and Reactivity Studies
Studies on the beta-scission reaction of tertiary arylcarbinyloxyl radicals, including those with alpha-cyclobutyl groups, reveal insights into the reactivity and stability of such radicals. This research contributes to understanding the structural effects on the reactivity of cyclobutyl ketones and their derivatives, providing valuable information for designing new synthetic routes and understanding the behavior of these compounds under various conditions (Bietti et al., 2005).
Safety And Hazards
Zukünftige Richtungen
1,3-Difunctionalized cyclobutanes, like 2-Carboethoxyphenyl cyclobutyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . Future research will undoubtedly reveal a more complex mechanistic framework for their action, which should enable improved formulations offering comparable or superior efficacy with fewer side-effects .
Eigenschaften
IUPAC Name |
ethyl 2-(cyclobutanecarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFLWVWPZRPSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642519 |
Source


|
| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboethoxyphenyl cyclobutyl ketone | |
CAS RN |
898790-52-8 |
Source


|
| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
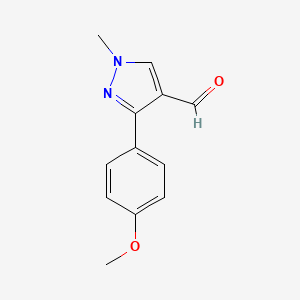
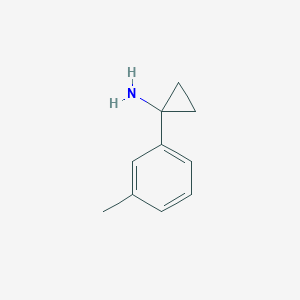
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
